2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure and the presence of multiple functional groups, which contribute to its diverse biological activities and potential applications in medicinal chemistry. The compound is primarily utilized in research settings for its pharmacological properties.
The compound is classified under the category of naphthyridine derivatives, which are known for their significance in drug discovery and development. The specific structural formula for this compound is , with a molecular weight of approximately 212.68 g/mol. It is often sourced from chemical suppliers specializing in pharmaceutical compounds and research chemicals.
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; hydrochloride can be achieved through several methods. One common approach involves the cyclization of 3-aminoisonicotinic acid with appropriate carbonyl compounds under acidic conditions.
The molecular structure of 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; hydrochloride features a bicyclic system with two nitrogen atoms integrated into the ring structure. The carboxylic acid functional group contributes to its acidic properties.
CC1=NC2=C(C(CN2)C=C1)C(=O)O
.2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; hydrochloride can undergo various chemical reactions:
The mechanism of action for 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors:
The physical and chemical properties of 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; hydrochloride include:
Additional analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide insights into functional groups and molecular interactions.
The applications of 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid; hydrochloride span various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: